molecular formula C25H26FN3O3 B2670911 (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1351648-07-1

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2670911
CAS RN: 1351648-07-1
M. Wt: 435.499
InChI Key: SXOIEOIKYNGCTP-UHFFFAOYSA-N
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Description

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C25H26FN3O3 and its molecular weight is 435.499. The purity is usually 95%.
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Scientific Research Applications

Structural and Biological Analysis

  • Synthesis and Structural Exploration : A related compound was synthesized and its structure characterized using various spectroscopic methods. The study aimed at evaluating its antiproliferative activity. The molecular structure is stabilized by both inter and intra-molecular hydrogen bonds, which could imply the stability and potential biological activity of similar compounds (S. Benaka Prasad et al., 2018).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Potency : Another study focused on synthesizing and testing the antimicrobial activity of compounds structurally related to pyrazoline and pyridin-4-yl methanones. These compounds demonstrated good activity against a range of bacterial and fungal strains, highlighting their potential as antimicrobial and antifungal agents (Satyender Kumar et al., 2012).

Molecular Interaction Studies

  • Molecular Interaction and Docking Studies : Research into pyrazoline derivatives revealed their potential as anti-inflammatory and antibacterial agents. This involved microwave-assisted synthesis, biological evaluation, and docking studies, suggesting that these compounds might interact effectively with specific biological targets (P. Ravula et al., 2016).

Supramolecular Interactions

  • Role of Non-Covalent Interactions : An investigation into oxadiazole derivatives emphasized the importance of lone pair-π interaction and halogen bonding in crystal packing, which is crucial for understanding the solid-state properties and potential applications of these compounds in material science and pharmaceuticals (Kartikay Sharma et al., 2019).

Analgesic Properties

  • Analgesic Effects in Neuropathic Pain : A study demonstrated that selective activation of 5-HT1A receptors by a specific agonist could attenuate allodynia in rats with spinal cord injury, suggesting that similar compounds might be explored for their potential analgesic properties in neuropathic pain management (F. Colpaert et al., 2004).

properties

IUPAC Name

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3/c26-21-8-6-18(7-9-21)22-27-28-23(32-22)19-10-14-29(15-11-19)24(30)25(12-16-31-17-13-25)20-4-2-1-3-5-20/h1-9,19H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOIEOIKYNGCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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